N-((1,2,3,5,6,7-hexahydro-s-indacen-4-yl)carbamoyl)-4-(2-hydroxypropan-2-yl)furan-2-sulfonamide, also known as MCC950 or CRID3, is a synthetic small molecule that acts as a potent and selective inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex involved in the innate immune system, responsible for activating caspase-1 and subsequently triggering the release of pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18. MCC950 has emerged as a valuable tool in scientific research for studying the role of the NLRP3 inflammasome in various diseases and exploring its therapeutic potential.
MCC950 was first identified in a study focused on small molecule inhibitors of the NLRP3 inflammasome. It belongs to the class of sulfonylureas and is classified as an anti-inflammatory agent. The compound acts by directly targeting the NLRP3 ATP-hydrolysis motif, effectively inhibiting its activation and subsequent inflammatory responses .
The synthesis of MCC950 involves several key steps, typically starting from commercially available precursors. The most common synthetic route includes:
Recent advancements have also included the synthesis of radiolabeled variants, such as [11C]MCC950, for imaging studies using positron emission tomography (PET) .
MCC950 has a well-defined molecular structure characterized by its sulfonylurea moiety. The chemical formula is C₁₁H₁₄ClN₃O₄S, with a molecular weight of approximately 305.77 g/mol. Key structural features include:
Crystallographic studies have provided insights into its three-dimensional conformation, revealing how it fits into the binding site of NLRP3 .
MCC950 primarily undergoes metabolic transformations in biological systems. Key reactions include:
The compound’s interactions with various biological molecules are crucial for understanding its pharmacokinetics and dynamics in vivo .
MCC950's mechanism of action involves:
Studies have demonstrated that at concentrations as low as 0.01 µM, MCC950 can significantly inhibit IL-1β release in various macrophage models .
MCC950 exhibits several notable physical and chemical properties:
These properties are crucial for formulation development and determining appropriate dosing regimens for therapeutic applications .
MCC950 has several promising applications in scientific research and medicine:
The NLRP3 inflammasome is a cytosolic multiprotein complex central to innate immunity. Its core components include:
Activation occurs through a tightly regulated two-step process:
Table 1: NLRP3 Domain Functions
Domain | Function | Activation Role |
---|---|---|
PYD | Homotypic binding to ASC | Nucleates inflammasome assembly |
NACHT (NBD, HD1, WHD, HD2) | ATP hydrolysis-driven conformational changes | Serves as oligomerization engine |
LRR | Autoinhibition in resting state; senses ligands | Mediates Back-Back/Head-Face oligomeric contacts |
Dysregulated NLRP3 activation underpins multiple diseases:
Table 2: NLRP3 in Human Diseases
Disease Category | Key Mechanisms | Clinical Impact |
---|---|---|
CAPS | Constitutive NLRP3 activation due to mutations | IL-1β-driven systemic inflammation |
Type 2 Diabetes | Hyperglycemia-induced NLRP3 priming; oxDNA activation | Worsened stroke outcomes; cognitive impairment |
Ulcerative Colitis | Dysbiosis → epithelial stress → NLRP3 activation | Chronic diarrhea; mucosal ulceration |
Neurodegeneration | Amyloid-β and α-synuclein triggering NLRP3 | Neuroinflammation in Alzheimer’s/Parkinson’s |
Direct NLRP3 inhibition offers advantages over downstream cytokine blockade:
Table 3: MCC950 vs. Biologic Therapies
Feature | MCC950 | IL-1β Inhibitors (e.g., Anakinra) |
---|---|---|
Target | NLRP3 NACHT domain | Extracellular IL-1β |
Mechanism | Prevents inflammasome assembly | Neutralizes circulating cytokine |
Pathway Coverage | Canonical + non-canonical NLRP3 activation | IL-1β-specific |
CAPS Variant Coverage | Most (excluding pyrin domain mutants) | All (but requires lifelong administration) |
MCC950’s efficacy in >50 preclinical models—from colitis to stroke—validates NLRP3 as a master therapeutic node for inflammation-driven pathologies. Its small molecular structure enables blood-brain barrier penetration, critical for neurodegenerative applications [9] [10].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1